molecular formula C16H12N2O4S B182545 4-(Quinoline-8-sulfonamido)benzoic acid CAS No. 116834-64-1

4-(Quinoline-8-sulfonamido)benzoic acid

Cat. No. B182545
M. Wt: 328.3 g/mol
InChI Key: NBQVTLMGAPBCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Quinoline-8-sulfonamido)benzoic acid, also known as 4-QSBA, is a synthetic compound with a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. It is a highly versatile compound that can be used in a variety of experiments and studies, including those related to drug development and drug delivery. 4-QSBA is a valuable tool for scientists due to its unique properties and advantages.

Scientific Research Applications

4-(Quinoline-8-sulfonamido)benzoic acid has a wide range of applications in scientific research. It has been used to study the structure and function of proteins and other biomolecules, as well as to identify potential drug targets. It has also been used to study the interactions between drugs and their targets, and to develop new drug delivery systems. Additionally, 4-(Quinoline-8-sulfonamido)benzoic acid has been used in studies of cell signaling pathways, and to investigate the effects of various environmental factors on cellular processes.

Mechanism Of Action

4-(Quinoline-8-sulfonamido)benzoic acid has been shown to interact with proteins and other biomolecules through a variety of mechanisms. It has been demonstrated to form hydrogen bonds and electrostatic interactions with proteins, and to inhibit the activity of enzymes. Additionally, it has been shown to interact with DNA and to modulate the expression of genes.

Biochemical And Physiological Effects

4-(Quinoline-8-sulfonamido)benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the activity of enzymes, to modulate the expression of genes, and to alter the structure and function of proteins. Additionally, it has been shown to affect cell signaling pathways, and to alter the activity of receptors.

Advantages And Limitations For Lab Experiments

4-(Quinoline-8-sulfonamido)benzoic acid has several advantages for laboratory experiments. It is a highly versatile compound that can be used in a variety of experiments and studies. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, 4-(Quinoline-8-sulfonamido)benzoic acid is also limited in its applications. It is not suitable for use in in vivo experiments, and it is not stable in the presence of light or heat.

Future Directions

There are a number of potential future directions for 4-(Quinoline-8-sulfonamido)benzoic acid research. These include further exploration of its effects on cell signaling pathways and its potential use in drug delivery systems. Additionally, it may be possible to develop new methods for synthesizing 4-(Quinoline-8-sulfonamido)benzoic acid, or to modify existing synthesis methods to increase the efficiency of the process. Finally, further research into the biochemical and physiological effects of 4-(Quinoline-8-sulfonamido)benzoic acid may lead to new applications for this compound.

properties

IUPAC Name

4-(quinolin-8-ylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c19-16(20)12-6-8-13(9-7-12)18-23(21,22)14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQVTLMGAPBCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354581
Record name 4-(quinoline-8-sulfonamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Quinoline-8-sulfonamido)benzoic acid

CAS RN

116834-64-1
Record name 4-(quinoline-8-sulfonamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of sulfonamide VII (34 gm, 95.5 mmol) in THF and water (1:1), LiOH (20 gm, 47.66 mmol) was added and the resulting mixture was allowed to stir at 80° C. overnight. After completion of reaction, the crude mixture was washed with EtOAc. The aqueous layer was acidified with citric acid and filtered. Thus obtained solid was washed with Et2O and azeotroped by toluene, under reduced pressure to afford acid VIII (30 gm, 95.8% yield) which was taken forward for the next step without further purification.
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
95.8%

Synthesis routes and methods II

Procedure details

To a solution of 4-aminobenzoic acid (10 g, 73 mmol) in 100 mL of anhydrous THF was added pyridine (1.15 g, 146 mmol), and quinoline-8-sulfonyl chloride (20 g, 88 mmol) at 0° C. The resulting mixture was stirred at 70° C. overnight. After filtration, the residue was washed with EtOH and 14 g of title compound was obtained as pure product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Ethyl 4-(quinoline-8-sulfonamido)benzoate (90, 10 g, 28.08 mmol) was dissolved in a mixture of THF-water (100:100 ml) and maintained at room temperature. To this solution was added LiOH (5.89 g, 14.0 mmol) and the resultant solution was refluxed overnight. The reaction mixture was then washed with ethyl acetate (3×50 ml) and then acidified with dilute HCl. The resultant suspension was filtered and residue was co-distilled with toluene. This product was then dried under vacuum to yield carboxylic acid 91 (8.28 g, 90%) as an off-white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5.89 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90%

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